Bromadiolone

Description

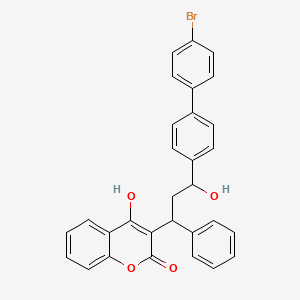

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[4-(4-bromophenyl)phenyl]-3-hydroxy-1-phenylpropyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25-26,32-33H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNRRUFOJXFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O)C4=C(C5=CC=CC=C5OC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23BrO4 | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032589 | |

| Record name | Bromadiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish powder. Used as an anticoagulant rodenticide. (EPA, 1998), White to off-white solid; [Merck Index] Technical product is yellowish solid; [HSDB] Yellowish-white odorless solid; [Reference #2] | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromadiolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, without boiling, above the melting point | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

218 °C | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >1.14X10+4 at pH 5, 2.48X10-3 at pH 7, 0.180 at pH 9 (all in g/L at 20 °C), Soluble in dimethylsulfoxide, Solubility at 20-25 °C (g/L): dimethylformamide 730.0; ethyl acetate 25.0; acetone 22.3; chloroform 10.1; ethanol 8.2; methanol 5.6; ethyl ether 3.7; hexane 0.2 | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 at 20.5 °C | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: 3.75X10-7 mm Hg at 45 °C (direct measurement), 2.13X10-8 Pa at 25 °C = 1.6X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | Bromadiolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Yellowish powder, Solid white powder at 20 °C, 760 mm Hg (purity 99.2-100%) | |

CAS No. |

28772-56-7 | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 3-[3-(4′-bromo[1,1′-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28772-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromadiolone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028772567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 to 410 °F (EPA, 1998), 198.3-199.8 °C (approximately 100% purity) | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Bromadiolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromadiolone, a potent second-generation anticoagulant rodenticide, exerts its primary toxic effect by disrupting the vitamin K cycle, a critical pathway for blood coagulation. As a "super-warfarin," it demonstrates high potency and a long half-life, leading to a sustained anticoagulant state. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with vitamin K epoxide reductase (VKOR), the consequential impact on coagulation factor synthesis, and the methodologies employed to study these effects. Detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows are presented to support advanced research and development in this area.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant activity of this compound is centered on its potent inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

The vitamin K cycle involves the conversion of vitamin K between three forms: vitamin K quinone, vitamin K hydroquinone, and vitamin K 2,3-epoxide. Vitamin K hydroquinone is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. This carboxylation is vital for the calcium-binding ability and subsequent biological activity of coagulation factors II (prothrombin), VII, IX, and X.[3][4]

During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. For the cycle to continue, VKOR must reduce vitamin K 2,3-epoxide back to vitamin K quinone, which is then further reduced to vitamin K hydroquinone. This compound, as a 4-hydroxycoumarin derivative, acts as a potent inhibitor of VKORC1, the catalytic subunit of the VKOR complex.[1][5] By blocking this step, this compound effectively halts the regeneration of active vitamin K, leading to a depletion of functional vitamin K-dependent clotting factors.[2][3][4] This disruption of the coagulation cascade results in a state of hypocoagulability and can lead to fatal internal hemorrhaging.[5] The onset of clinical signs of bleeding may be delayed for one to four weeks after ingestion, as the existing stores of clotting factors must first be depleted.[6]

Quantitative Data

The following tables summarize key quantitative data related to the activity and toxicity of this compound.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Species/System | Reference |

|---|

| IC50 (VKORC1) | 1.6 nM | Human (cell-based assay) |[1] |

Table 2: Acute Toxicity of this compound in Mammals

| Species | LD50 | Reference |

|---|---|---|

| Rats (male) | 1.125 mg/kg | [7] |

| Rats (female) | 1.83 mg/kg | [1] |

| Mice | 1.75 mg/kg | [7] |

| Rabbits | 1.0 mg/kg | [7] |

| Dogs | > 10 mg/kg (oral MTD) | [7] |

| Cats | > 25 mg/kg (oral MTD) | [7] |

MTD: Maximum Tolerated Dose

Table 3: Pharmacokinetic and Coagulation Parameters in Human Poisoning Cases

| Parameter | Reported Value(s) | Reference |

|---|---|---|

| Plasma Concentration | 92 ng/mL (5 days post-ingestion); 117 ng/mL; 440 µg/L | [8][9] |

| Elimination Half-life | Biphasic: 3.5 days (rapid phase), 24 days (terminal phase); 140 hours | [8][9] |

| Prothrombin Time (PT) | 92.0 seconds; > 120 seconds | [8] |

| International Normalized Ratio (INR) | 5.7; > 10 | [8] |

| Activated Partial Thromboplastin Time (aPTT) | 50.2 seconds |[8] |

Experimental Protocols

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation, which are dependent on factors II, V, VII, and X.[4][10]

Objective: To measure the time it takes for a fibrin clot to form in a plasma sample after the addition of thromboplastin and calcium.

Specimen Requirements:

-

Sample: Platelet-poor plasma.

-

Collection: Whole blood collected in a blue-top tube containing 3.2% buffered sodium citrate. The tube must be filled to at least 90% capacity.[6]

-

Processing: Immediately after collection, invert the tube gently at least six times. Centrifuge at 2500 x g for 15 minutes to separate plasma. The assay should be performed within 4 hours of collection.

Reagents and Equipment:

-

PT reagent (containing thromboplastin and calcium chloride)

-

Coagulometer or a 37°C water bath and stopwatch

-

Pipettes

-

Test tubes or cuvettes

Manual Protocol:

-

Pre-warm the PT reagent and plasma sample to 37°C.

-

Pipette 100 µL of the plasma sample into a test tube.

-

Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.

-

Incubate the mixture at 37°C, gently tilting the tube until a visible fibrin clot forms.

-

Stop the stopwatch at the first sign of clot formation and record the time in seconds.

For automated methods, refer to the specific instrument's operating manual.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation, which involve factors II, V, VIII, IX, X, XI, and XII.

Objective: To measure the time it takes for a fibrin clot to form in a plasma sample after the addition of a contact activator, phospholipid, and calcium.

Specimen Requirements:

-

Same as for the PT assay.

Reagents and Equipment:

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and a phospholipid substitute)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer or a 37°C water bath and stopwatch

-

Pipettes

-

Test tubes or cuvettes

Manual Protocol:

-

Pre-warm the CaCl2 solution to 37°C.

-

Pipette 100 µL of the plasma sample into a test tube.

-

Add 100 µL of the aPTT reagent to the plasma, mix, and incubate at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors.

-

Rapidly add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.

-

Continue to incubate at 37°C, gently tilting the tube until a fibrin clot is observed.

-

Stop the stopwatch and record the clotting time in seconds.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Adapted from Warfarin Protocols)

This protocol is adapted from established dithiothreitol (DTT)-driven in vitro assays for VKORC1 activity and can be used to determine the inhibitory kinetics of this compound.[1][6]

Objective: To measure the in vitro inhibition of VKORC1 by this compound by quantifying the conversion of vitamin K epoxide (KO) to vitamin K.

Materials:

-

Microsomes prepared from cells overexpressing human VKORC1

-

This compound stock solution (in DMSO)

-

Vitamin K 2,3-epoxide (KO) substrate

-

Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent

-

Reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl)

-

Quenching solution (e.g., isopropanol/hexane mixture)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Protocol:

-

Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the VKORC1-containing microsomes with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) on ice to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the KO substrate and the reducing agent (DTT or GSH) to the pre-incubated microsome-inhibitor mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic (hexane) phase containing the vitamin K products.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis. Quantify the amount of vitamin K produced by comparing the peak area to a standard curve.

-

Data Analysis: Plot the percentage of VKORC1 activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value. To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and this compound, and the data analyzed using appropriate enzyme kinetic models.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Vitamin K Cycle by this compound.

Caption: Experimental Workflow for Assessing this compound Toxicity.

Conclusion

This compound's mechanism of action is a well-defined example of targeted enzyme inhibition with profound physiological consequences. Its potent and sustained inhibition of VKORC1 disrupts the vital vitamin K cycle, leading to a severe coagulopathy. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other vitamin K antagonists. Further research may focus on the development of more rapid and specific antidotes, understanding the molecular basis of resistance, and exploring potential secondary mechanisms of toxicity.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Bromadiolone

Bromadiolone is a second-generation anticoagulant rodenticide widely used for the control of rats and mice, including populations resistant to first-generation anticoagulants. A derivative of 4-hydroxycoumarin, its mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme essential for the synthesis of blood clotting factors in the liver. This guide provides a detailed overview of its chemical properties and a comprehensive examination of its synthesis.

Chemical Properties of this compound

This compound is a yellowish, odorless powder.[1][2] It is a cumulative poison that can be lethal after a single feeding by disrupting normal blood clotting mechanisms.[2][3] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₃BrO₄ | [1][4] |

| Molecular Weight | 527.41 g/mol | [1][4] |

| Melting Point | 200-210 °C (392-410 °F) | [4][5][6][7] |

| Boiling Point | Decomposes above the melting point | [1] |

| Density | 1.45 g/cm³ at 20.5 °C | [1] |

| Vapor Pressure | 1.60 x 10⁻¹⁰ mm Hg at 25 °C | [1] |

| Water Solubility | pH 5: >1.14 x 10⁴ g/LpH 7: 2.48 x 10⁻³ g/L (19 mg/L)[4][5][6][8]pH 9: 0.180 g/L (all at 20 °C) | [1] |

| Solubility in Organic Solvents (at 20-25 °C) | Dimethylformamide (DMF): 730.0 g/LEthyl acetate: 25.0 g/LAcetone: 22.3 g/LChloroform: 10.1 g/LEthanol: 8.2 g/LMethanol: 5.6 g/LEthyl ether: 3.7 g/LHexane: 0.2 g/L | [1][4] |

| pKa | 4.04 at 21 °C | [4] |

| Log P (Octanol-Water Partition Coefficient) | > 5 (pH 4-5)3.8-4.1 (pH 6-7)2.5-3.2 (pH 9-10) | [1] |

| Flash Point | 218 °C (424.4 °F) | [1][5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate followed by its condensation with 4-hydroxycoumarin and subsequent reduction. The overall synthetic strategy is outlined below.

Experimental Protocols

Step 1: Synthesis of 1-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This step involves a Claisen-Schmidt condensation between 4-acetyl-4'-bromobiphenyl and benzaldehyde.

-

Materials: 4-acetyl-4'-bromobiphenyl, benzaldehyde, sodium hydroxide, ethanol, water.

-

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

-

Ethanol is added to the cooled sodium hydroxide solution.

-

A mixture of 4-acetyl-4'-bromobiphenyl and benzaldehyde is added dropwise to the stirred alkaline solution, maintaining the temperature below 25°C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting precipitate, the chalcone intermediate, is filtered, washed with cold water and cold ethanol to remove impurities, and then dried.

-

Step 2: Synthesis of 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxycoumarin (Michael Adduct)

This step involves the Michael addition of 4-hydroxycoumarin to the α,β-unsaturated ketone (chalcone) prepared in the previous step.

-

Materials: 1-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one, 4-hydroxycoumarin, pyridine (as a catalyst), ethanol.

-

Procedure:

-

The chalcone intermediate and 4-hydroxycoumarin are dissolved in ethanol.

-

A catalytic amount of pyridine is added to the solution.

-

The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Step 3: Synthesis of this compound (Reduction of the Michael Adduct)

The final step is the reduction of the keto group in the Michael adduct to a secondary alcohol, yielding this compound.

-

Materials: 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxycoumarin, sodium borohydride (NaBH₄), methanol or ethanol.

-

Procedure:

-

The Michael adduct from Step 2 is suspended in methanol or ethanol.

-

Sodium borohydride is added portion-wise to the stirred suspension at a controlled temperature (e.g., 0-5°C).

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reduction is complete (monitored by TLC).

-

The reaction is quenched by the careful addition of a dilute acid (e.g., hydrochloric acid) to neutralize the excess borohydride.

-

The product is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.

-

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102898410B - Method for preparing anti-coagulation raticide this compound half antigen and complete antigen - Google Patents [patents.google.com]

- 5. CN103109796A - this compound mother liquid preparation method - Google Patents [patents.google.com]

- 6. CN103109796B - this compound mother liquid preparation method - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Bromadiolone Analytical Standard: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the specifications for bromadiolone analytical standards. Designed for researchers, scientists, and professionals in drug development, this document outlines the key quality attributes, analytical methodologies, and quality control parameters essential for the accurate quantification and analysis of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are critical for the handling, storage, and preparation of the analytical standard.

| Property | Value | Source |

| Chemical Name | 3-[3-(4'-bromobiphenyl-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxycoumarin | [1] |

| CAS Number | 28772-56-7 | |

| Molecular Formula | C₃₀H₂₃BrO₄ | [2] |

| Molecular Weight | 527.41 g/mol | [2] |

| Appearance | White to off-white or yellowish powder | [3][4][5] |

| Melting Point | 200-210 °C | [1] |

| Solubility | Water: <20 mg/L at 20°C; Dimethylformamide: 730 g/L; Ethyl Acetate: 25 g/L; Ethanol: Slightly soluble | [3][4] |

| Flash Point | 218 °C | [4] |

Analytical Standard Specifications

The quality of an analytical standard is defined by its purity and the characterization of its impurities. The following table outlines the typical specifications for a this compound analytical standard.

| Parameter | Specification | Source |

| Purity | ≥ 95% | [6] |

| Purity (example) | 94 ± 0.5 % (w/w) | [7] |

| Impurity Profile | Pharmacopeial and non-pharmacopeial impurities should be characterized. | [2][8] |

| Format | Neat | [6] |

| Storage | Store at room temperature (15° to 30°C) or as specified by the manufacturer. | [7] |

Experimental Protocols

Accurate determination of the purity and identity of a this compound analytical standard is typically achieved through High-Performance Liquid Chromatography (HPLC). Below is a generalized experimental protocol synthesized from established methods.[9][10][11]

Purity Assay by HPLC

Objective: To determine the purity of the this compound analytical standard.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV Detector

Chromatographic Conditions:

| Parameter | Condition | Source |

| Column | ODS 2 Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent | [9] |

| Mobile Phase | Methanol / 0.1% aqueous phosphoric acid (90/10 v/v) | [9] |

| Flow Rate | 1.0 mL/min | [9][11] |

| Detection Wavelength | 260 nm or 265 nm | [9][10] |

| Injection Volume | 5 µL | [9] |

| Column Temperature | 25°C | [9] |

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of dimethylformamide.[9]

-

Working Standard Solution (0.025 mg/mL): Dilute the stock solution with methanol to achieve a final concentration of 0.025 mg/mL.[9]

-

Sample Solution: Prepare the sample solution in the same manner as the working standard solution.

-

Filter all solutions through a 0.45 µm filter before injection.[9]

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject a blank (methanol) to ensure no interfering peaks are present.

-

Inject the working standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

-

Inject the sample solution.

-

Calculate the purity of the this compound standard by comparing the peak area of the main peak in the sample chromatogram to the average peak area of the standard injections, correcting for the known purity of the standard.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a this compound analytical standard, from reception to the final report.

Quality Control Relationships

This diagram shows the logical relationship between the different quality control parameters for a this compound analytical standard.

References

- 1. This compound (HSG 94, 1995) [inchem.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C30H23BrO4 | CID 54680085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromodiolone [the-piedpiper.co.uk]

- 5. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]

- 6. This compound – CRM LABSTANDARD [crmlabstandard.com]

- 7. agilent.com [agilent.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veterinarypharmacon.com [veterinarypharmacon.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ijcsrr.org [ijcsrr.org]

Bromadiolone: A Comprehensive Technical Guide to its Environmental Fate and Ecotoxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadiolone, a potent second-generation anticoagulant rodenticide, is widely utilized in agricultural and urban settings for the control of rodent populations. Its efficacy lies in its ability to disrupt the vitamin K cycle, leading to fatal hemorrhaging in target species. However, the widespread use of this compound raises significant concerns regarding its environmental persistence, potential for bioaccumulation, and adverse effects on non-target organisms. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicology of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes to support research and risk assessment efforts.

Environmental Fate of this compound

The environmental behavior of this compound is characterized by its persistence in soil and water, low mobility in most soil types, and potential for bioaccumulation in the food web.

Persistence and Degradation

This compound exhibits moderate persistence in the environment. In soil, its degradation is influenced by microbial activity and environmental conditions. Studies have shown that 45-78% of this compound can break down in the first 21 days under certain soil conditions[1][2][3]. However, when stored underground by animals, its degradation can be significantly slower due to reduced exposure to weathering[1][3]. The half-life of this compound in soil can range from a few days to several weeks, depending on factors such as soil type, temperature, and microbial populations.[4]

In aquatic environments, this compound is considerably more stable, with a reported half-life of up to 392 days in water.[1][2][3] This persistence raises concerns about the potential for long-term contamination of water bodies.

Mobility and Leaching

This compound has a low potential for mobility and leaching in most soil types.[1][3] It tends to bind strongly to soil particles, with studies indicating that 95% of the compound can be found in the upper three centimeters of the soil column.[1][3] However, its mobility can be higher in sandy soils with low organic matter content.[1][3]

Bioaccumulation and Biotransformation

This compound has a high potential for bioaccumulation in organisms. This is a significant concern for non-target species, particularly predators and scavengers that may consume poisoned rodents. The accumulation of this compound in the tissues of predators such as owls, buzzards, and other raptors has been well-documented.[1][5]

Once ingested, a significant portion of this compound is metabolized and excreted. In rats, for example, approximately 89% of an administered dose is eliminated within four days, primarily through the feces.[6] However, the remaining compound is eliminated at a much slower rate, with a terminal half-life that can be as long as 170 days.[7] This slow elimination contributes to its bioaccumulative potential. The liver is the primary organ for the accumulation of this compound.[8]

Ecotoxicology of this compound

This compound poses a significant toxicological risk to a wide range of non-target organisms, including mammals, birds, fish, and aquatic invertebrates.

Toxicity to Mammals

This compound is highly toxic to most mammals.[1][5] The primary mechanism of toxicity is the inhibition of vitamin K epoxide reductase, an enzyme essential for the recycling of vitamin K. This leads to a deficiency in active vitamin K, which is a necessary cofactor for the synthesis of several clotting factors in the liver. The depletion of these clotting factors results in impaired blood coagulation and, ultimately, fatal internal hemorrhaging.[7] Signs of poisoning in mammals may be delayed for up to five days after exposure and include bleeding from the mouth and nose, internal bleeding, bruising, and bloody urine and stool.[1]

Secondary poisoning is a major concern for predatory mammals that feed on rodents that have consumed this compound baits.[1]

Toxicity to Birds

This compound is also highly toxic to birds.[1][5] Similar to mammals, the mechanism of toxicity involves the disruption of the vitamin K-dependent clotting cascade. Birds of prey are particularly vulnerable to secondary poisoning from consuming contaminated rodents.[1][5]

Toxicity to Aquatic Organisms

This compound is classified as moderately to very highly toxic to fish and other aquatic life.[1][5] Although direct application to water is not a registered use, runoff from treated areas or improper disposal of baits can lead to aquatic contamination.

Toxicity to Soil Organisms

Research on the direct toxic effects of this compound on soil organisms like earthworms has shown no toxic effects in some studies.[1] However, the persistence of this compound in soil suggests a potential for long-term exposure and sublethal effects that warrant further investigation.

Quantitative Ecotoxicological Data

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound.

Table 1: Environmental Fate Properties of this compound

| Parameter | Value | Reference |

| Soil Degradation (21 days) | 45-78% | [1][2][3] |

| Water Half-life | 392 days | [1][2][3] |

| Soil Mobility | Low; 95% in top 3 cm | [1][3] |

| Elimination in Rats (4 days) | 89% | [6] |

| Terminal Half-life in Rats | up to 170 days | [7] |

Table 2: Acute Toxicity of this compound to Non-Target Organisms

| Organism | Endpoint | Value (mg/kg bw) | Reference |

| Rat | LD50 | 1.125 | [9] |

| Mouse | LD50 | 1.75 | [9] |

| Rabbit | LD50 | 1.0 | [9] |

| Dog | MTD (oral) | > 10 | [9] |

| Cat | MTD (oral) | > 25 | [9] |

| Birds (various) | LD50 | Highly Toxic | [1][5] |

| Fish | LC50 | Moderately to Very Highly Toxic | [1][5] |

LD50: Median Lethal Dose; MTD: Maximum Tolerated Dose

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate and ecotoxicology of this compound.

Protocol 1: Determination of this compound Residues in Soil

This protocol is based on a method utilizing High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV/VIS).[1]

1. Sample Preparation and Extraction:

- Weigh 40.0 g of soil into a 500 ml glass container.

- For fortified samples, add a known amount of this compound standard solution.

- Add 100 ml of a 1:1 (v/v) chloroform:acetone extraction solution.

- Shake the container for at least 30 minutes at approximately 180 movements per minute.

- Filter the solvent extract through a glass fiber filter into a 500 ml round-bottom flask.

2. Extract Concentration and Clean-up:

- Concentrate the extract using a rotary evaporator.

- Re-dissolve the residue in acetone.

- Purify the extract using a Florisil-sodium sulfate column.

- Elute the column and dry the eluate.

3. Analysis:

- Re-suspend the dried residue in a 1:1 (v/v) methanol:water solution.

- Inject an aliquot of the final solution into an HPLC system equipped with a UV-VIS detector.

- Quantify the this compound concentration by comparing the peak area to a standard calibration curve.

Protocol 2: Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This protocol outlines the general procedure for determining the acute oral toxicity of this compound in birds.[1][2][3][6]

1. Test Animals:

- Use a suitable bird species (e.g., Northern Bobwhite, Mallard duck).

- Acclimate the birds to the test conditions for at least one week prior to the study.

- House birds individually or in small groups in appropriate caging with controlled temperature, humidity, and lighting.

2. Dose Preparation and Administration:

- Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).

- Administer a single oral dose to each bird via gavage.

- Include a control group that receives only the vehicle.

3. Observations:

- Observe the birds for mortality and clinical signs of toxicity at regular intervals for at least 14 days post-dosing.

- Record body weights at the beginning and end of the study.

- Note any abnormalities in appearance or behavior.

4. Data Analysis:

- Calculate the median lethal dose (LD50) and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Protocol 3: Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This protocol describes a method to assess the acute toxicity of this compound to earthworms.[7][10][11][12]

1. Test Organisms:

- Use adult earthworms of the species Eisenia fetida or Eisenia andrei.

- Acclimate the earthworms to the test soil and conditions prior to the experiment.

2. Test Substrate:

- Prepare a standardized artificial soil mixture.

- Incorporate this compound into the soil at a range of concentrations. For substances applied to the soil surface, spray the test substance onto the soil.

3. Experimental Design:

- Place a defined number of earthworms (e.g., 10) into each test container with the treated soil.

- Include a control group with untreated soil.

- Maintain the test containers at a constant temperature and humidity for 14 days.

4. Endpoints:

- Assess mortality at 7 and 14 days.

- Determine the change in body weight of the surviving earthworms at the end of the test.

- Calculate the median lethal concentration (LC50) and the concentration causing a 50% reduction in body weight (EC50).

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and this compound Inhibition

This compound's primary mode of action is the inhibition of the Vitamin K cycle, a critical pathway for blood coagulation. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K Epoxide Reductase (VKORC1).

Experimental Workflow for Environmental Risk Assessment of this compound

The following diagram outlines a logical workflow for conducting an environmental risk assessment of this compound.

Caption: A generalized workflow for the environmental risk assessment of this compound.

Conclusion

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicology of this compound, tailored for researchers, scientists, and drug development professionals. The presented data, detailed experimental protocols, and visual diagrams of key pathways and workflows are intended to serve as a valuable resource for understanding the environmental risks associated with this widely used rodenticide and for guiding future research and regulatory efforts. The high toxicity and persistence of this compound underscore the importance of responsible use and the continued development of safer and more environmentally benign alternatives for rodent control.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. oecd.org [oecd.org]

- 7. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

An In-depth Technical Guide on the Stereoisomers of Bromadiolone and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadiolone, a potent second-generation anticoagulant rodenticide, exists as a mixture of four stereoisomers due to its two chiral centers. These stereoisomers are grouped into two diastereomeric pairs: cis and trans. While both diastereomeric pairs exhibit potent anticoagulant activity through the inhibition of Vitamin K epoxide reductase (VKOR), they display significant differences in their pharmacokinetic profiles, particularly in tissue persistence. This technical guide provides a comprehensive overview of the stereochemistry of this compound, a quantitative comparison of the biological activities of its isomers, detailed methodologies for key experimental assessments, and visual representations of the relevant biological pathways and experimental workflows. Understanding the distinct properties of each stereoisomer is crucial for the development of more effective and environmentally safer rodenticides with reduced risks of secondary poisoning to non-target wildlife.

Introduction to this compound Stereoisomers

This compound is a 4-hydroxycoumarin derivative that functions as a "superwarfarin," effective against rodent populations that have developed resistance to first-generation anticoagulants.[1] Its chemical structure contains two stereogenic centers, leading to the existence of four stereoisomers, which are present as two diastereomeric pairs (Figure 1). Commercial this compound formulations are typically a mixture of these isomers, with the trans-isomers being the major component, generally constituting 70-90% of the mixture.[2]

Figure 1. Chemical structure of this compound with the two chiral centers marked with asterisks.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant activity of this compound stereoisomers stems from their potent inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3] VKOR is a critical enzyme in the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X).[4] By inhibiting VKOR, this compound depletes the pool of active vitamin K, leading to the production of non-functional clotting factors and subsequent impairment of the coagulation cascade, resulting in internal hemorrhaging.[4]

Diagram 1. The Vitamin K cycle and the inhibitory action of this compound.

Quantitative Comparison of Stereoisomer Activity

While both cis and trans diastereomers of this compound are potent inhibitors of VKOR, their in vitro and in vivo activities show subtle but important differences. The primary distinction lies not in their intrinsic inhibitory potency but in their pharmacokinetic properties, particularly their persistence in biological tissues.

In Vitro Activity: VKOR Inhibition

Studies have shown that the cis and trans diastereomers of this compound exhibit comparable inhibitory activity against Vitamin K epoxide reductase. This indicates that the spatial orientation of the substituents at the chiral centers does not significantly alter the binding affinity to the active site of the enzyme.

| Stereoisomer | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| cis-Bromadiolone | VKOR | Cell-based | 31 ± 2 | [3] |

| trans-Bromadiolone | VKOR | Cell-based | 26 ± 2 | [3] |

| This compound (mixture) | Human VKORC1 | Cell-based | 1.6 | Cayman Chemical |

Table 1. In vitro inhibitory activity of this compound stereoisomers against Vitamin K epoxide reductase (VKOR).

In Vivo Activity: Acute Oral Toxicity (LD50)

| Species | Sex | LD50 (mg/kg body weight) | Reference |

| Rat (Rattus rattus) | Male | 1.05 | [5] |

| Rat (Rattus rattus) | Female | 1.83 | [5] |

| Rat (Rattus norvegicus) | - | 1.125 | [1] |

| Mouse (Mus musculus) | - | 1.75 | [1] |

| Rabbit | - | 1.0 | [1] |

Table 2. Acute oral LD50 values for the this compound stereoisomer mixture in various animal species.

Experimental Protocols

In Vitro VKOR Inhibition Assay (Cell-Based)

This assay indirectly measures the activity of VKOR by quantifying the carboxylation of a co-expressed reporter protein, such as Factor IX.

Diagram 2. Workflow for a cell-based VKOR inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are co-transfected with expression plasmids for human VKORC1 and a reporter protein containing a gamma-carboxyglutamic acid (Gla) domain, such as Factor IX.

-

Inhibitor Treatment: After 24 hours, the culture medium is replaced with fresh medium containing a fixed concentration of vitamin K epoxide (the substrate for VKOR) and varying concentrations of the this compound stereoisomers (or the mixture). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 24-48 hours to allow for the expression and secretion of the reporter protein.

-

Quantification: The amount of carboxylated reporter protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the Gla domain.

-

Data Analysis: The percentage of VKOR activity relative to the vehicle control is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[6]

In Vivo Anticoagulant Activity Assessment

The in vivo anticoagulant effect of this compound stereoisomers is assessed by measuring the prothrombin time (PT) in treated animals.

Methodology:

-

Animal Dosing: Laboratory animals, typically rats, are administered a single oral dose of the this compound stereoisomer or mixture. A control group receives the vehicle only.

-

Blood Sampling: At predetermined time points (e.g., 24, 48, and 72 hours) after dosing, blood samples are collected from the animals into tubes containing an anticoagulant such as sodium citrate.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma.

-

Prothrombin Time (PT) Measurement: The PT of the plasma samples is measured using a coagulometer. This involves adding thromboplastin and calcium to the plasma and measuring the time it takes for a clot to form.[7]

-

Data Analysis: The PT values of the treated groups are compared to those of the control group to determine the extent and duration of the anticoagulant effect.[5]

Pharmacokinetics and Environmental Implications

A key difference between the this compound diastereomers is their persistence in tissues. The trans-isomer has a significantly longer half-life and is more persistent in the liver compared to the cis-isomer.[3] This differential persistence has important implications for secondary poisoning of non-target predators and scavengers. Animals that consume rodents poisoned with this compound are exposed to the accumulated residues. The higher persistence of the trans-isomer increases the risk of toxicity to these non-target species.

Diagram 3. Relationship between stereoisomers and secondary poisoning risk.

Conclusion

The stereoisomers of this compound, while exhibiting similar potent inhibitory activity against their target enzyme, VKOR, have distinct pharmacokinetic profiles. The higher persistence of the trans-isomer is a significant factor in the risk of secondary poisoning of non-target wildlife. This detailed understanding of the structure-activity relationship of this compound stereoisomers is essential for the development of next-generation rodenticides. Future research could focus on formulating rodenticides with a higher proportion of the less persistent cis-isomer to maintain efficacy against target pests while reducing the environmental impact.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (HSG 94, 1995) [inchem.org]

- 3. This compound (Ref: LM 637) [sitem.herts.ac.uk]

- 4. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]

An In-depth Technical Guide to the Toxicokinetics and Pharmacodynamics of Bromadiolone

Introduction

Bromadiolone is a potent, second-generation anticoagulant rodenticide (SGAR) classified as a "superwarfarin" due to its high potency and prolonged duration of action.[1][2] First registered in the United States in 1980, it is effective against rodent populations that have developed resistance to first-generation anticoagulants.[1] Its mechanism of action involves the disruption of the vitamin K cycle, leading to fatal hemorrhaging.[3] Understanding the toxicokinetic and pharmacodynamic profile of this compound is critical for researchers in toxicology, scientists in drug development exploring anticoagulant pathways, and professionals managing clinical and veterinary exposures. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), mechanism of action, dose-response relationships, and key experimental methodologies.

Pharmacodynamics: The Mechanism of Anticoagulation

This compound exerts its anticoagulant effect by potently inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[4][5][6] This enzyme is a critical component of the vitamin K cycle, a vital physiological process for blood coagulation.

The Vitamin K Cycle and this compound Inhibition

The vitamin K cycle is responsible for the post-translational modification (carboxylation) of glutamate residues on several clotting factor precursors. This carboxylation is essential for their biological activity.

-

Activation: Vitamin K in its hydroquinone form acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which carboxylates precursors to clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[5][7][8]

-

Oxidation: In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide.

-

Recycling: For the cycle to continue, Vitamin K epoxide must be reduced back to its active hydroquinone form. This crucial recycling step is catalyzed by the enzyme VKOR.[5][9]

This compound, with its high affinity for VKOR, specifically inhibits subunit 1 of the complex (VKORC1), effectively breaking the cycle.[10] This blockade prevents the regeneration of active vitamin K, leading to a progressive depletion of functional, carboxylated clotting factors.[3][4] As the circulating, functional clotting factors are cleared from the body, the blood's ability to coagulate is severely impaired.

Onset and Clinical Manifestations

The onset of clinical effects is characteristically delayed. Due to the body's existing reserves of vitamin K and circulating clotting factors, signs of poisoning may not appear for 24 to 36 hours after ingestion.[1][11] Death from internal hemorrhage can take two to five days.[1][6] The primary clinical signs are associated with coagulopathy, including epistaxis, gingival bleeding, widespread bruising, hematuria, and internal bleeding, which can lead to hypovolemic shock and death.[8][9] Laboratory diagnostics reveal a significant prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT).[8][12]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The high potency and long duration of action of this compound are directly related to its toxicokinetic properties, particularly its slow elimination and tendency to accumulate in the liver.

Absorption this compound can be absorbed systemically following ingestion, inhalation, or dermal contact, with oral ingestion being the most common route of exposure.[1] In mammals, the bioavailability is approximately 50%, with peak plasma concentrations typically reached between 6 and 12 hours after oral administration.[13][14]

Distribution Following absorption, this compound distributes throughout the body. Due to its high lipid solubility, it has a strong tendency to accumulate in certain tissues, most notably the liver, which is the primary site of both its action and storage.[9][15]

-

Hepatic Accumulation: Studies in rats have shown that liver concentrations can be 14 to 46 times higher than concurrent plasma concentrations.[4][16] This hepatic accumulation contributes significantly to its prolonged effect.[17][18]

-

Other Tissues: this compound can also be found in the kidney and fat.[4][19] Its lipophilic nature allows it to cross the blood-brain barrier, potentially causing central nervous system toxicity.[2][8]

Metabolism The liver is the principal site of this compound metabolism.[18] While some of the compound is found unchanged in the liver, it is primarily eliminated as metabolites.[7][18] Studies have identified two major metabolites, although their specific structures and activities are not fully elucidated in all species.[14]

Excretion The primary route of elimination for this compound and its metabolites is via the feces through biliary excretion.[14][18][20]

-

In rats, over 89% of an administered dose is eliminated in the feces within four days.[20]

-

Renal excretion is minimal, with less than 1% of a dose being excreted in the urine after 96 hours.[14]

Half-Life and Elimination Kinetics this compound exhibits multi-compartment elimination kinetics, characterized by an initial, relatively rapid decline in plasma concentration followed by a much slower terminal elimination phase.[7][21] This prolonged terminal half-life is a hallmark of second-generation anticoagulants and is responsible for their cumulative and long-lasting toxicity. The half-life varies considerably across species and the tissue being measured.

Quantitative Data

The following tables summarize key quantitative toxicokinetic and toxicodynamic parameters for this compound.

Table 1: Toxicokinetic Parameters of this compound in Various Species

| Species | Dose | Parameter | Value | Reference |

|---|---|---|---|---|

| Human | N/A (Poisoning Case) | Elimination Half-Life (Initial Phase) | 3.5 - 6 days | [7][21][22] |

| Elimination Half-Life (Terminal Phase) | 10 - 24 days | [7][21][22] | ||

| Plasma/Blood Ratio | 1.7 ± 0.6 | [22][23] | ||

| Rat | 0.8 mg/kg (oral) | Plasma Half-Life | 25.7 hours | [4][16] |

| 3 mg/kg (oral) | Plasma Half-Life | 57.5 hours | [4][16] | |

| N/A | Liver Half-Life (Slow Phase) | 170 - 318 days | [7][18][23] | |

| Rabbit | 0.05 mg/kg (oral) | Elimination Half-Life | 56.38 hours | [13] |

| 0.3 mg/kg (oral) | Elimination Half-Life | 81.52 hours | [13] | |

| Time to Peak Plasma Conc. (Tmax) | 12 hours | [13] | ||

| Dog | N/A (Poisoning Case) | Estimated Terminal Half-Life | 30 days | [7] |

| Swine | 0.05 mg/kg (oral) | Hepatic Half-Life | 30 - 45 days |[19] |

Table 2: Acute Oral Toxicity (LD₅₀) of this compound in Various Species

| Species | LD₅₀ (mg/kg body weight) | Reference |

|---|---|---|

| Rat (general) | 1.125 mg/kg | [1] |

| Rat (male) | 1.05 mg/kg | [24][25] |

| Rat (female) | 1.83 mg/kg | [24][25] |

| Mouse | 1.75 mg/kg | [1] |

| Rabbit | 1.0 mg/kg | [1] |

| Dog | > 10 mg/kg (Oral MTD*) | [1] |

| Cat | > 25 mg/kg (Oral MTD*) | [1] |

| Pig | 3.0 mg/kg (of 0.005% bait) | [26] |

| Chicken | 50 mg/kg (of 0.005% bait) | [26] |

*MTD: Maximum Tolerated Dose

Key Experimental Protocols

Reproducible and sensitive analytical methods are essential for studying the toxicokinetics of this compound and for the clinical diagnosis of poisoning.

Protocol 1: Quantification of this compound in Biological Matrices via LC-MS/MS

This protocol describes a general method for the highly sensitive and specific quantification of this compound in whole blood, plasma, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of sample (e.g., whole blood), add an internal standard (e.g., warfarin-d5).[27]

-

Perform protein precipitation with a suitable solvent like acetonitrile.

-

Extract the analyte using an organic solvent such as ethyl acetate.[27]

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

-

-

Concentration:

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient, typically consisting of methanol and water with a modifier like formic acid, to achieve separation.[28]

-

-

Mass Spectrometric Detection:

-

Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 525 → 250) and the internal standard for accurate quantification.[27]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations and determine the concentration in the unknown samples by comparing the analyte/internal standard peak area ratios. The lower limit of quantification (LLOQ) can reach levels as low as 0.5 ng/mL in whole blood.[27]

-

Protocol 2: In Vivo Pharmacokinetic Study in a Rabbit Model

This protocol outlines an approach to determine the pharmacokinetic profile of this compound in an animal model, as adapted from studies on rabbits.[13]

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male New Zealand white rabbits to laboratory conditions for at least one week.

-

Randomly assign animals to groups: a control group (vehicle only), a low-dose group (e.g., 0.05 mg/kg this compound), and a high-dose group (e.g., 0.3 mg/kg this compound).

-

-

Administration:

-

Administer the assigned dose to each rabbit via oral gavage.

-

-

Serial Blood Sampling:

-

Collect blood samples (e.g., 2 mL) from the central auricular artery at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 168, 336, and 504 hours post-dose).

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Analyze plasma for this compound concentration using a validated method (e.g., LC-MS/MS as per Protocol 1).

-

Measure pharmacodynamic markers: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).

-

-

Pharmacokinetic Modeling:

-

Plot plasma concentration versus time data for each animal.

-

Use pharmacokinetic software (e.g., DAS 3.0.2) to analyze the data and determine key parameters such as half-life (t½), Tmax, Cmax, and the number of compartments that best fit the data (e.g., a three-compartment model was identified for rabbits).[13]

-

Conclusion

This compound is a highly effective rodenticide whose toxicological profile is defined by its potent inhibition of the vitamin K cycle and its distinctive toxicokinetic properties. Key characteristics include efficient absorption, extensive distribution with significant hepatic accumulation, and a very long terminal elimination half-life. This combination results in a prolonged and powerful anticoagulant effect from a single exposure. The detailed data and protocols presented in this guide serve as a critical resource for researchers investigating anticoagulant mechanisms, developing novel therapeutic agents, or managing the clinical and environmental impacts of this potent xenobiotic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. veterinarypaper.com [veterinarypaper.com]

- 3. This compound Fact Sheet [npic.orst.edu]

- 4. This compound | C30H23BrO4 | CID 54680085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckvetmanual.com [merckvetmanual.com]

- 6. growcycle.com [growcycle.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound poisoning on the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JoDrugs. This compound [jodrugs.com]

- 11. npic.orst.edu [npic.orst.edu]

- 12. This compound may cause severe acute kidney injury through severe disorder of coagulation: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Study on the pharmacokinetics of this compound in oral poisoning rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound – PoisonSense [poisonsense.co.ke]

- 16. Kinetics of this compound, anticoagulant rodenticide, in the Norway rat (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound (HSG 94, 1995) [inchem.org]

- 19. researchgate.net [researchgate.net]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. This compound toxicokinetics: diagnosis and treatment implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound poisoning: LC-MS method and pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cibtech.org [cibtech.org]

- 25. researchgate.net [researchgate.net]

- 26. pestek.co.uk [pestek.co.uk]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Mechanism of Bromadiolone Vitamin K Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biochemical mechanism by which bromadiolone, a potent second-generation anticoagulant, exerts its effects through the antagonism of the vitamin K cycle. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction: The Role of Vitamin K in Coagulation

Vitamin K is a fat-soluble vitamin essential for hemostasis. Its primary role is to function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on a set of proteins known as vitamin K-dependent proteins (VKDPs).

The formation of Gla residues is critical for the biological activity of these proteins, as it allows them to bind calcium ions (Ca²⁺). This calcium-binding capability is a prerequisite for their interaction with negatively charged phospholipid membranes, a crucial step in the coagulation cascade.

The primary VKDPs involved in coagulation include:

-

Procoagulant Factors: Factor II (Prothrombin), Factor VII, Factor IX, and Factor X.

-

Anticoagulant Proteins: Protein C, Protein S, and Protein Z.

A disruption in the synthesis of these functional factors leads to severe coagulopathy and an increased risk of hemorrhage.

The Vitamin K Cycle: A Regenerative Pathway

To sustain the continuous carboxylation of VKDPs, a metabolic pathway known as the vitamin K cycle regenerates the active form of vitamin K. This cycle involves a series of oxidation-reduction reactions centered around two key enzymes.

The steps are as follows:

-

Carboxylation: In the presence of GGCX, the reduced form of vitamin K, vitamin K hydroquinone (KH₂), is oxidized to vitamin K 2,3-epoxide (KO) while a carboxyl group is added to a glutamic acid residue on a precursor protein.

-

Regeneration: The inactive vitamin K epoxide is then reduced back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR) .

-

Final Reduction: Vitamin K quinone is further reduced back to the active hydroquinone form (KH₂), a reaction that can be catalyzed by VKOR or other cellular reductases.

VKOR is the rate-limiting enzyme in this cycle and, therefore, the primary target for anticoagulant compounds.

Core Mechanism: this compound's Inhibition of VKORC1

This compound is a second-generation 4-hydroxycoumarin derivative that functions as a potent vitamin K antagonist.[1] Its molecular structure mimics that of vitamin K, allowing it to act as a competitive inhibitor of Vitamin K Epoxide Reductase, specifically the VKOR complex subunit 1 (VKORC1).

The mechanism of antagonism proceeds as follows:

-

Competitive Inhibition: this compound binds with high affinity to the active site of VKORC1. This binding prevents the enzyme from reducing vitamin K epoxide (KO) back to vitamin K quinone.

-

Cycle Interruption: The potent and persistent inhibition of VKORC1 effectively breaks the vitamin K cycle. This leads to a progressive accumulation of inactive KO within the liver.

-

Depletion of Active Vitamin K: Consequently, the pool of active vitamin K hydroquinone (KH₂) is depleted.

-

Carboxylation Failure: Without sufficient KH₂, the γ-glutamyl carboxylase (GGCX) enzyme cannot catalyze the carboxylation of glutamic acid residues on the vitamin K-dependent clotting factor precursors.

-

Secretion of Non-Functional Factors: The liver continues to synthesize the protein backbones of Factors II, VII, IX, and X, but in their non-carboxylated, biologically inactive forms. These are often referred to as PIVKAs (Proteins Induced by Vitamin K Absence/Antagonism).

-

Coagulopathy: As functional clotting factors are cleared from circulation (based on their respective half-lives), they are not replaced. This leads to a profound deficiency in coagulation, resulting in elevated prothrombin time (PT) and, ultimately, spontaneous hemorrhage.

Second-generation anticoagulants like this compound are distinguished by their high potency and exceptionally long biological half-lives, allowing them to exert a prolonged anticoagulant effect from a single dose.[2]

Data Presentation: Quantitative Analysis

While specific in-vitro inhibition constants (IC₅₀, Kᵢ) for this compound are not as widely published as for clinical anticoagulants like warfarin, its classification as a "super-warfarin" reflects its extremely high potency and affinity for VKORC1.[1][3] Its in-vivo effects are well-characterized.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference(s) |

|---|---|---|---|

| Elimination Half-Life | Rat (Liver) | Biphasic: Initial (2-8 days), Terminal (170 days) | [4] |

| Elimination Half-Life | Human (Blood) | Biphasic: Initial (~6 days), Terminal (10-13 days) | [5] |

| Primary Accumulation | Mammals | Liver | [4][6] |

| Primary Elimination | Mammals | Feces (via bile) |[4] |

Table 2: Acute Toxicity of this compound

| Species | LD₅₀ (Oral) | Reference(s) |

|---|---|---|

| Rat | 1.05 - 1.125 mg/kg | [1][7] |

| Mouse | 1.75 mg/kg | [1] |

| Rabbit | 1.0 mg/kg |[1] |

Experimental Protocols

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This in-vitro assay quantifies the inhibitory effect of a compound on VKORC1 activity by measuring the conversion of vitamin K epoxide to vitamin K.